molecular formula C17H18N2O3 B2909666 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 333419-44-6

6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No.: B2909666
CAS No.: 333419-44-6
M. Wt: 298.342
InChI Key: GUPDIFDRBZSUAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is attached through a nucleophilic substitution reaction using furan-2-ylmethylamine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    6-Ethoxy-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, while the furan-2-ylmethyl group contributes to its binding affinity with biological targets.

Properties

IUPAC Name

6-ethoxy-3-[(furan-2-ylmethylamino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-21-14-5-6-16-12(9-14)8-13(17(20)19-16)10-18-11-15-4-3-7-22-15/h3-9,18H,2,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPDIFDRBZSUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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